Tolperisone-d10 Hydrochloride
Overview
Description
Tolperisone-d10 (hydrochloride) is a deuterated form of Tolperisone hydrochloride, a centrally acting muscle relaxant. It is primarily used in the treatment of pathologically increased muscle tone caused by neurological diseases such as multiple sclerosis, myelopathy, and encephalomyelitis . The deuterium labeling in Tolperisone-d10 enhances its stability and allows for its use in various scientific research applications.
Mechanism of Action
Tolperisone-d10 Hydrochloride: Mechanism of Action and Pharmacokinetics
This compound, also known as Tolperisone-d10, Hydrochloride, is a centrally acting muscle relaxant that has been in clinical use for over four decades . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on the action of this compound.
Target of Action
The primary targets of this compound are the sodium and calcium channels located in the nervous system tissue . It has a high affinity for these tissues, particularly in the brain stem, spinal cord, and peripheral nerves .
Mode of Action
This compound interacts with its targets by blocking the sodium and calcium channels . This blocking action is central to its function as a muscle relaxant .
Biochemical Pathways
It is known that the compound’s action on sodium and calcium channels plays a crucial role in its therapeutic effects .
Pharmacokinetics
This compound is almost completely absorbed from the gut and reaches its peak blood plasma concentration after 1.5 hours . It is extensively metabolized in the liver and kidneys . The elimination half-life of this compound is in two phases: the first phase lasts for 2 hours, and the second phase lasts for 12 hours . The compound is excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of skeletal muscles . By blocking sodium and calcium channels, the compound helps to alleviate pathologically elevated skeletal muscle tone (spasticity) and related pains of different origin .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, sudden cessation of this compound intake can lead to adverse effects such as macular haemorrhage . Furthermore, the European Medicines Agency recommends restricting the use of tolperisone-containing medicines to the treatment of adults with post-stroke spasticity .
Biochemical Analysis
Biochemical Properties
Tolperisone-d10 Hydrochloride, like its non-deuterated counterpart, is believed to block sodium and calcium channels . It has a high affinity for nervous system tissue, reaching highest concentrations in the brain stem, spinal cord, and peripheral nerves .
Cellular Effects
This compound’s effects on cells are primarily related to its muscle relaxant properties . By blocking sodium and calcium channels, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not completely understood . It is known to block sodium and calcium channels, which could lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that Tolperisone Hydrochloride has a half-life of about 1.5 hours .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models .
Metabolic Pathways
This compound is metabolized primarily in the liver and kidneys . It is involved in metabolic pathways that interact with various enzymes and cofactors .
Transport and Distribution
This compound is distributed throughout the body, with the highest concentrations found in nervous system tissue, including the brain stem, spinal cord, and peripheral nerves .
Subcellular Localization
Given its high affinity for nervous system tissue, it is likely that it is localized to areas of the cell involved in nerve signal transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tolperisone-d10 (hydrochloride) is synthesized through the deuteration of Tolperisone hydrochloride. The process involves the replacement of hydrogen atoms with deuterium atoms in the Tolperisone molecule. This can be achieved through various chemical reactions, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of Tolperisone-d10 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure efficient deuteration. The final product is purified through crystallization and other separation techniques to obtain high-purity Tolperisone-d10 (hydrochloride).
Chemical Reactions Analysis
Types of Reactions
Tolperisone-d10 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert Tolperisone-d10 into its alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pressure, and pH levels.
Major Products
The major products formed from these reactions include deuterated ketones, alcohols, and substituted derivatives of Tolperisone-d10. These products are often used in further research and development applications.
Scientific Research Applications
Tolperisone-d10 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in chemical reactions.
Biology: Employed in studies involving muscle relaxation and neurological disorders.
Medicine: Investigated for its potential therapeutic effects in treating muscle spasticity and related conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Similar Compounds
Eperisone: Another centrally acting muscle relaxant with similar pharmacological properties.
Lanperisone: A related compound with muscle relaxant effects.
Inaperisone: Similar in structure and function to Tolperisone.
Uniqueness
Tolperisone-d10 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in scientific studies. This makes it a valuable tool in research applications where accurate quantification and analysis are required .
Properties
IUPAC Name |
3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H/i3D2,4D2,5D2,10D2,11D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUVYROEHQQAKL-XVKVVLOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662210 | |
Record name | 2-Methyl-1-(4-methylphenyl)-3-[(~2~H_10_)piperidin-1-yl]propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185160-65-9 | |
Record name | 2-Methyl-1-(4-methylphenyl)-3-[(~2~H_10_)piperidin-1-yl]propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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